Phenylethynesulfonyl fluoride
CAS No.: 1934612-54-0
Cat. No.: VC7679853
Molecular Formula: C8H5FO2S
Molecular Weight: 184.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934612-54-0 |
|---|---|
| Molecular Formula | C8H5FO2S |
| Molecular Weight | 184.18 |
| IUPAC Name | 2-phenylethynesulfonyl fluoride |
| Standard InChI | InChI=1S/C8H5FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H |
| Standard InChI Key | TUWFTGFTYXBVHZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C#CS(=O)(=O)F |
Introduction
Chemical Identity and Structural Properties
Phenylmethylsulfonyl fluoride (PMSF) is a sulfonyl fluoride derivative with the molecular formula C₇H₇FO₂S and a molecular weight of 174.19 g/mol . Its structure consists of a benzene ring linked to a methyl group and a sulfonyl fluoride moiety. While phenylethynesulfonyl fluoride would theoretically replace the methyl group with an ethynyl (C≡C) group, PMSF’s well-characterized properties provide a foundational understanding of sulfonyl fluoride reactivity.
Physicochemical Characteristics
Key properties of PMSF include:
| Property | Value |
|---|---|
| Melting Point | 92–95 °C |
| Boiling Point | 112 °C (16 mm Hg) |
| Density | 0.797 g/mL at 20 °C |
| Solubility | Ethanol, isopropanol, corn oil |
| Half-life in Water | 35–110 min (pH 7–8, 25 °C) |
| pKa | 7.0 |
PMSF is moisture-sensitive and hydrolyzes in aqueous solutions, releasing hydrogen fluoride (HF) . This instability necessitates storage in anhydrous solvents at 2–8°C .
Biochemical Applications and Mechanisms
Serine Protease Inhibition
PMSF selectively targets serine hydrolases by forming a covalent bond with the catalytic serine residue via a nucleophilic substitution reaction:
Fluoride Release in Dental Research
A 2023 study demonstrated that PMSF’s hydrolysis in saliva releases fluoride ions, which enhance enamel remineralization. At 100 µM PMSF, fluoride release peaked within 10 minutes, achieving remineralization levels comparable to 1.0 µg/mL NaF (positive control) . This finding underscores the dual role of PMSF as both a protease inhibitor and a fluoride source in dental applications .
Synthesis and Stability Considerations
Electrochemical Synthesis Advances
Recent advancements in sulfonyl fluoride synthesis include electrochemical methods using KF as a fluoride source. For example, biphasic systems (CH₃CN/1 M HCl) with graphite/stainless steel electrodes achieved 74% yield for a model sulfonyl fluoride . While PMSF itself is typically synthesized via traditional organic routes, these electrochemical strategies offer scalable and cost-effective alternatives for related compounds .
Stability Profiles
PMSF’s stability is highly pH- and temperature-dependent:
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Anhydrous Solvents: Stable for 9 months in isopropanol at room temperature .
Hydrolysis products, including HF, necessitate careful handling in fume hoods with protective equipment .
Emerging Research and Future Directions
Dental Remineralization Mechanisms
The 2023 study highlighting PMSF’s fluoride release opens new avenues for dual-function inhibitors in caries prevention. Future research could optimize PMSF derivatives for sustained fluoride delivery while maintaining protease inhibition .
Broad-Spectrum Inhibitor Design
Structural modifications, such as substituting the methyl group with bulkier residues (e.g., ethynyl), may improve selectivity for sterically hindered enzymes. Computational modeling of enzyme-inhibitor interactions could guide rational design .
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